molecular formula C9H9N3O2 B12899525 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid CAS No. 1159982-15-6

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid

Cat. No.: B12899525
CAS No.: 1159982-15-6
M. Wt: 191.19 g/mol
InChI Key: PYVHHGDKKDTYTQ-UHFFFAOYSA-N
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Description

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid is a compound with the molecular formula C9H8N2O2 It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid typically involves the reaction of pyrrolo[2,3-b]pyridine with glycine or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound, known for its biological activities.

    Pyrrolo[2,3-b]pyridine derivatives: Various derivatives with modifications at different positions on the pyridine ring.

Uniqueness

2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

1159982-15-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-ylamino)acetic acid

InChI

InChI=1S/C9H9N3O2/c13-8(14)5-11-7-4-12-9-6(7)2-1-3-10-9/h1-4,11H,5H2,(H,10,12)(H,13,14)

InChI Key

PYVHHGDKKDTYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2NCC(=O)O)N=C1

Origin of Product

United States

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